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Abstract

OD36 is a potent, cell-permeable, and selective dual inhibitor of Receptor-Interacting Protein
Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This macrocyclic compound
demonstrates significant therapeutic potential in preclinical models of inflammatory diseases
and fibrodysplasia ossificans progressiva (FOP). By targeting both the RIPK2 and ALK2
signaling pathways, OD36 effectively modulates key drivers of inflammation and heterotopic
ossification. This document provides a comprehensive overview of the mechanism of action of
0OD36, including its effects on downstream signaling cascades, quantitative biochemical and
cellular activity, and detailed experimental protocols for key assays.

Introduction

OD36 is a macrocyclic pyrazolopyrimidine derivative that has emerged as a significant
research tool and potential therapeutic agent due to its dual inhibitory activity against RIPK2
and ALK2. RIPK2 is a crucial serine/threonine kinase that mediates signaling from the
intracellular pattern recognition receptors NOD1 and NODZ2, leading to the activation of NF-kB
and MAPK pathways and the subsequent production of pro-inflammatory cytokines.
Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory
conditions, including Crohn's disease.
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ALK2, also known as Activin A receptor type 1 (ACVR1), is a bone morphogenetic protein
(BMP) type | receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of
the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is
characterized by progressive heterotopic ossification. These mutations render the ALK2
receptor sensitive to activation by Activin A, leading to aberrant downstream Smad signaling
and subsequent bone formation in soft tissues. OD36 has been shown to potently inhibit both
wild-type and mutant ALK2.

This guide will provide a detailed examination of the biochemical and cellular pharmacology of
0OD36, its impact on key signaling pathways, and the experimental methodologies used to
characterize its activity.

Mechanism of Action

OD36 exerts its biological effects by competitively binding to the ATP-binding pockets of RIPK2
and ALK2, thereby inhibiting their kinase activity. This dual inhibition leads to the downstream
suppression of distinct signaling pathways critical for inflammatory responses and osteogenic
differentiation.

Inhibition of the RIPK2 Signaling Pathway

In the context of innate immunity, bacterial muramyl dipeptide (MDP) is recognized by the
intracellular sensor NOD2, which then recruits and activates RIPK2. The kinase activity of
RIPK2 is essential for the subsequent activation of the NF-kB and MAPK signaling pathways.
0OD36 directly inhibits the autophosphorylation of RIPK2, a critical step in its activation. This
blockade prevents the downstream phosphorylation of IKKa/3 and MAP kinases (p38, JNK,
and ERK), ultimately leading to the suppression of pro-inflammatory gene expression.
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Caption: OD36 inhibits the MDP-induced RIPK2 signaling pathway.
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Inhibition of the ALK2 Signaling Pathway

In FOP, a mutated ALK2 receptor is aberrantly activated by Activin A. This leads to the
phosphorylation of the downstream signaling molecules Smadl and Smad5. The
phosphorylated Smad1/5 complex then associates with Smad4 and translocates to the
nucleus, where it activates the transcription of osteogenic genes, such as ID1 and ID3, driving
heterotopic bone formation. OD36 inhibits the kinase activity of both wild-type and the
constitutively active mutant ALK2 (R206H).[1] This inhibition prevents the phosphorylation of
Smad1l/5, thereby blocking the downstream signaling cascade that leads to osteogenic
differentiation.[1]
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Caption: OD36 inhibits the Activin A-induced ALK2 signaling pathway.
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Quantitative Data

The inhibitory activity of OD36 has been characterized through various biochemical and cellular
assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of OD36

Target Assay Type IC50 (nM) Kd (nM) Reference
RIPK2 Kinase Assay 5.3 - [1]
ALK2 (wild-type) Kinase Assay 47 37 [1]
ALK2 (R206H _
Kinase Assay 22 - [1]
mutant)
ALK1 Binding Assay - 90 [1]

Table 2: Cellular Activity of OD36
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of OD36 against
RIPK2.
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Materials:

Recombinant human RIPK2 enzyme
ATP

Substrate peptide (e.g., LRRKtide)
OD36 at various concentrations

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of OD36 in DMSO and then dilute in kinase buffer.
Add the RIPK2 enzyme to each well of a 384-well plate.

Add the OD36 dilutions to the wells containing the enzyme and incubate for a specified time
(e.g., 10 minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the amount of ADP produced using a luminescence-based
detection reagent according to the manufacturer's protocol.

Calculate the percentage of inhibition for each OD36 concentration relative to a DMSO
control (0% inhibition) and a no-enzyme control (100% inhibition).

Plot the percentage of inhibition against the logarithm of the OD36 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the in vitro RIPK2 kinase assay.
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MDP-Induced Peritonitis in Mice

Objective: To evaluate the in vivo efficacy of OD36 in a model of acute inflammation.
Materials:

C57BL/6 mice

Muramyl dipeptide (MDP)

OD36

Vehicle control (e.g., DMSO/saline)

Phosphate-buffered saline (PBS)

FACS buffer (PBS with 2% FBS)

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

Procedure:

Administer OD36 (e.g., 6.25 mg/kg) or vehicle control to mice via intraperitoneal (i.p.)
injection.

» After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of
MDP (e.g., 100 pg per mouse).

o At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice and perform
peritoneal lavage by injecting and then collecting 5-10 mL of cold PBS.

o Centrifuge the lavage fluid to pellet the cells.

o Resuspend the cells in FACS buffer and count the total number of cells.

 Stain the cells with fluorescently labeled antibodies against specific immune cell markers.

e Analyze the stained cells by flow cytometry to quantify the number of neutrophils,
lymphocytes, and other immune cell populations in the peritoneal cavity.
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o Compare the cell numbers between the OD36-treated and vehicle-treated groups to
determine the effect of OD36 on inflammatory cell recruitment.
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Caption: Workflow for the MDP-induced peritonitis model in mice.

Inhibition of BMP-6-induced p-Smad1/5 in KS483 Cells

Objective: To assess the cellular activity of OD36 in inhibiting ALK2-mediated signaling.
Materials:

o KS483 cells (or other suitable cell line expressing ALK2)

» Cell culture medium

» OD36 at various concentrations

e Recombinant human BMP-6

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

e Primary antibodies (anti-p-Smad1/5, anti-total Smad1l)

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

Procedure:

Seed KS483 cells in multi-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of OD36 or vehicle control for a specified time
(e.g., 1 hour).

Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for a defined period (e.g., 30 minutes).

Wash the cells with cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates.
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o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane and probe with a primary antibody against p-Smad1/5.

e Wash the membrane and incubate with an HRP-conjugated secondary antibody.

o Detect the signal using a chemiluminescent substrate and an imaging system.

» Strip the membrane and re-probe with an antibody against total Smad1l as a loading control.

e Quantify the band intensities to determine the level of p-Smad1/5 inhibition by OD36.

Conclusion

OD36 is a potent and selective dual inhibitor of RIPK2 and ALK2 with significant activity in
preclinical models of inflammation and heterotopic ossification. Its mechanism of action
involves the direct inhibition of the kinase activities of these two key signaling proteins, leading
to the suppression of downstream NF-kB/MAPK and Smad1/5 signaling pathways,
respectively. The quantitative data and experimental protocols provided in this guide offer a
comprehensive resource for researchers and drug development professionals working with this
compound and in the fields of inflammatory diseases and FOP. Further investigation into the
therapeutic potential of OD36 and similar dual-target inhibitors is warranted.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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